molecular formula C20H19BrO5 B2624279 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 442654-83-3

2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2624279
CAS No.: 442654-83-3
M. Wt: 419.271
InChI Key: RGXNEZBXDJPUML-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methoxyethyl ester group at position 3, a benzyloxy substituent at position 5, and a bromine atom at position 5. Its molecular formula is C₂₀H₁₉BrO₅, with a molecular weight of 427.27 g/mol. The compound’s structural complexity arises from halogenation and etherification steps, common in benzofuran chemistry .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-13-19(20(22)24-9-8-23-2)15-10-18(16(21)11-17(15)26-13)25-12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXNEZBXDJPUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Methoxyethylation and Benzyloxylation: The methoxyethyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Carboxylation: The carboxylate group can be introduced via carboxylation of a suitable precursor, often using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, boronic acids, amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted benzofurans depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Benzofuran derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The specific substitutions on this compound could enhance its activity or selectivity towards certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyethyl and benzyloxy groups might enhance the compound’s ability to cross cell membranes, while the bromine atom could participate in halogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s key structural differentiators are its 2-methoxyethyl ester and benzyloxy group , which influence solubility, lipophilicity, and steric effects. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C₂₀H₁₉BrO₅ 427.27 ~3.5* 5-Benzyloxy, 6-Br, 2-Me, 3-COOCH₂CH₂OMe
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate C₁₈H₁₅BrO₄ 375.22 3.2 5-Benzyloxy, 6-Br, 2-Me, 3-COOCH₃
Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₇BrO₄ 389.25 3.8 5-Benzyloxy, 6-Br, 2-Me, 3-COOCH₂CH₃
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate C₁₁H₉BrO₅ 301.10 2.1 5-Br, 6-OMe, 7-OH, 2-COOCH₃
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-... C₂₁H₁₉BrO₄ 415.30 5.7 5-Cinnamyloxy, 6-Br, 2-Me, 3-COOCH₂CH₃

*Estimated based on analogous compounds.

Key Observations :

  • The benzyloxy group contributes to higher lipophilicity (XLogP3 ~3.5) compared to hydroxylated derivatives (e.g., XLogP3 = 2.1 for compound in ).
  • Bromine at position 6 is conserved across analogs, suggesting a role in electronic modulation or bioactivity .

Biological Activity

2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. This compound has garnered attention due to its unique structural features, which suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is C20H19BrO5, with a molecular weight of 419.27 g/mol. Its structure includes a bromine atom, a methoxyethyl group, and a benzyloxy substituent, which may enhance its affinity for biological targets.

Property Value
Molecular FormulaC20H19BrO5
Molecular Weight419.27 g/mol
LogP4.2168
Polar Surface Area44.89 Ų
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the benzyloxy group enhances hydrophobic interactions, while the bromine atom can facilitate halogen bonding, potentially increasing binding affinity to various biological targets such as enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research has shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds can range from 15.625 to 500 µg/mL, indicating a broad spectrum of activity against drug-resistant strains .

Study on Hepatocellular Carcinoma (HCC)

A related benzofuran derivative was investigated for its anti-metastatic effects in HCC cells. The study revealed that the compound significantly suppressed cell proliferation and migration in Huh7 cells (a cell line with a mutated p53 gene). Notably, it upregulated E-cadherin expression while downregulating vimentin and MMP9, which are associated with epithelial-mesenchymal transition (EMT) and metastasis . Although this study did not directly test 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, it highlights the potential therapeutic applications of benzofuran derivatives in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, it is useful to compare it with similar compounds:

Compound Name Structural Feature Biological Activity
6-Bromo-2-methyl-1-benzofuran-3-carboxylic acidLacks methoxyethyl and benzyloxy groupsPotentially different biological activity
5-(Benzyloxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylateChlorine instead of bromineMay exhibit different reactivity patterns
2-Methoxyethyl 6-fluoro-2-methyl-5-(benzyloxy)-1-benzofuran-3-carboxylateFluorine instead of brominePotentially enhanced bioactivity

This comparison illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step functionalization of benzofuran cores. A key step is the introduction of the benzyloxy group at position 5 and bromine at position 6, achieved via nucleophilic substitution or electrophilic aromatic substitution. For example, NaH in THF can deprotonate phenolic hydroxyl groups, enabling benzylation (e.g., using benzyl bromide) . Bromination may employ N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting temperature (0°C to room temperature), and using anhydrous solvents to suppress side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxyethyl groups at δ 3.2–3.6 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+Na]⁺ peak matching calculated mass).
  • IR Spectroscopy: Detects ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and benzofuran C-O-C vibrations near 1250 cm⁻¹.
  • HPLC/Purity Analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer:
  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this benzofuran derivative?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. For example:
  • Confirm the spatial orientation of the bromine atom relative to the methoxyethyl chain.
  • Detect π-π stacking between benzyloxy and benzofuran rings.
    Crystallization is achieved via slow evaporation of a saturated solution in dichloromethane/hexane .

Q. What strategies address contradictory data between computational models and experimental results (e.g., reactivity predictions vs. observed outcomes)?

  • Methodological Answer:
  • Cross-Validation: Compare DFT-calculated electrostatic potential maps with experimental X-ray electron density maps to validate substituent electronic effects.
  • Kinetic Studies: Monitor reaction intermediates (e.g., using in-situ IR) to reconcile discrepancies between predicted and actual reaction pathways.
  • Solvent Effects: Re-run computations with explicit solvent models (e.g., COSMO-RS) to account for polarity impacts on reactivity .

Q. How can regioselectivity challenges during bromination be systematically addressed?

  • Methodological Answer:
  • Directing Groups: Temporarily introduce electron-withdrawing groups (e.g., nitro) to steer bromination to position 6.
  • Lewis Acid Catalysis: Use FeCl₃ or AlCl₃ to stabilize transition states favoring bromine addition at the electron-rich benzofuran position.
  • Byproduct Analysis: LC-MS identifies undesired di-brominated products, guiding adjustments in stoichiometry (e.g., limiting NBS to 1.1 eq) .

Q. What experimental designs are effective for studying catalytic hydrogenation of the benzyloxy group?

  • Methodological Answer:
  • Catalyst Screening: Test Pd/C, PtO₂, or Raney Ni under H₂ (1–3 atm) in EtOAc/MeOH. Monitor deprotection via loss of benzyl protons in ¹H NMR.
  • Kinetic Profiling: Use gas burettes to track H₂ uptake and determine rate constants.
  • Selectivity Control: Additives (e.g., quinoline) suppress over-reduction of the benzofuran ring .

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